2-Bromo-2-(4-nitrophenyl)acetonitrile
Description
2-Bromo-2-(4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a nitrile group.
Properties
IUPAC Name |
2-bromo-2-(4-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8(5-10)6-1-3-7(4-2-6)11(12)13/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYIJPBMWDLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile typically involves the bromination of 4-nitrophenylacetonitrile. One common method includes the addition of bromine to a solution of 4-nitrophenylacetonitrile in a suitable solvent such as chlorobenzene. The reaction is carried out at a controlled temperature, usually around 18°C to 28°C, to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products include various substituted phenylacetonitriles.
Reduction: The major product is 2-Amino-2-(4-nitrophenyl)acetonitrile.
Oxidation: Products depend on the specific conditions but can include oxidized derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis :
2-Bromo-2-(4-nitrophenyl)acetonitrile serves as a valuable building block in the synthesis of various organic compounds. Its electrophilic aromatic nature allows it to participate in multiple reactions, including nucleophilic substitutions and coupling reactions. This makes it particularly useful in the development of pharmaceuticals and agrochemicals.
Synthesis Methods :
Several synthetic routes have been documented for producing this compound. For instance, one method involves the nitration of phenylacetonitrile followed by bromination using N-bromosuccinimide, resulting in high yields of the target compound . Another method utilizes 3-bromo-4-fluoronitrobenzene and ethyl cyanoacetate as starting materials .
Biological Research
Antimicrobial and Anticancer Properties :
Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding how these compounds interact with biological targets, which may lead to the development of new therapeutic agents .
Medicinal Chemistry
Therapeutic Applications :
The compound and its derivatives are being explored for their therapeutic potential. Ongoing research aims to evaluate their efficacy and safety as potential drug candidates, particularly in treating diseases linked to inflammation and cancer . The structure-activity relationship studies highlight the importance of functional groups in modulating biological activity.
Industrial Applications
Manufacture of Specialty Chemicals :
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to developing materials with specific desired characteristics, making it valuable in various applications ranging from textiles to coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-2-(4-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetonitrile: Similar in structure but lacks the nitro group.
4-Nitrophenylacetonitrile: Similar but lacks the bromine atom.
2-Bromo-N,N-dimethyl-4-nitroaniline: Contains a dimethylamino group instead of a nitrile group.
Uniqueness
2-Bromo-2-(4-nitrophenyl)acetonitrile is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with a nitrile group. This combination of functional groups makes it a versatile compound in various chemical reactions and research applications.
Biological Activity
2-Bromo-2-(4-nitrophenyl)acetonitrile is a chemical compound with the molecular formula CHBrNO and a molecular weight of 241.04 g/mol. It features a bromo group and a nitrophenyl group attached to an acetonitrile moiety, making it significant in various organic synthesis applications. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, including antibacterial and antifungal properties, as well as its reactivity in organic synthesis.
- Molecular Formula : CHBrNO
- CAS Number : 543683-48-3
- Molecular Weight : 241.04 g/mol
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The presence of the nitro group is known to enhance interactions with biological targets, making such compounds candidates for further pharmacological studies.
Antibacterial Activity
Nitrophenyl derivatives are recognized for their antibacterial properties. For instance, studies have shown that compounds with similar nitro substitutions demonstrate significant inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) indicates that electron-withdrawing groups like nitro can enhance antibacterial activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the inclusion of a nitro group in the structure may contribute to the compound's efficacy against Gram-positive and Gram-negative bacteria .
Antifungal Activity
Similar to its antibacterial activity, this compound is hypothesized to possess antifungal properties due to its structural characteristics. Research into related compounds has shown promising antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to high potency.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results highlight the potential of nitrophenyl derivatives in antifungal applications .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with crucial biological targets such as enzymes or receptors involved in microbial growth and survival.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various nitrophenyl derivatives and evaluated their biological activities, showing that modifications significantly impacted their antimicrobial efficacy. The study found that derivatives with electron-withdrawing groups exhibited enhanced activity against both bacterial and fungal strains .
- Reactivity Studies : Interaction studies involving nucleophiles and electrophiles have been conducted to understand the reactivity of this compound in organic reactions, which may also provide insights into its behavior in biological systems.
- Comparative Analysis : Research comparing similar compounds indicated that structural modifications could lead to variations in biological activity, emphasizing the importance of functional groups like bromo and nitro in enhancing pharmacological properties .
Q & A
Q. Methodological Answer :
- Reagent Selection : Use Lewis acid catalysts like AlCl₃ in anhydrous benzene to enhance electrophilic substitution efficiency. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) to detect intermediates like diphenylacetonitrile derivatives .
- Temperature Control : Maintain reaction temperatures between 0–5°C during nitrile group introduction to suppress undesired nitration byproducts.
- Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane:methanol) to isolate the target compound from brominated impurities.
What challenges arise in crystallographic refinement of this compound using SHELXL, and how are they resolved?
Q. Advanced Considerations :
- Electron Density Maps : Bromine’s high electron density can obscure adjacent atoms. Use the TWIN and HKLF5 commands in SHELXL to model disorder or twinning, particularly if the nitro group exhibits rotational ambiguity .
- Thermal Parameters : Apply anisotropic displacement parameters (ADPs) for bromine and nitro groups to improve refinement accuracy. Validate with R-factor convergence (<5% discrepancy).
How can multivariate optimization (e.g., Box-Behnken design) improve HPLC analysis of this compound’s purity?
Q. Experimental Design :
- Variables : Optimize mobile phase composition (e.g., acetonitrile:buffer ratio), flow rate, and column temperature. Use a three-factor Box-Behnken design to identify interactions affecting retention time and peak symmetry .
- Validation : Perform robustness testing by varying pH (±0.2) and organic modifier (±2%). Report signal-to-noise ratios >10 for trace impurity detection (e.g., unreacted 4-nitrophenyl precursors) .
What mechanistic insights explain competing pathways during nitrile reduction to amines in derivatives of this compound?
Q. Data-Driven Analysis :
- Catalyst Sensitivity : Raney Nickel under H₂ preferentially reduces nitriles to primary amines, while BH₃-THF may lead to partial reduction or cyanohydrin intermediates. Monitor by FT-IR (disappearance of C≡N stretch at ~2250 cm⁻¹) .
- Byproduct Identification : Use LC-MS to detect secondary amines or imine byproducts, which indicate reductive amination side reactions under protic conditions.
How should researchers address discrepancies in reported melting points (e.g., 156–160°C vs. 170°C) for structurally similar bromonitrophenyl acetonitriles?
Q. Contradiction Resolution :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Compare crystallographic data (e.g., CCDC entries) to correlate packing modes with thermal stability .
- Purity Verification : Use elemental analysis (C, H, N ±0.3%) and ¹H NMR (integration ratios) to confirm sample homogeneity.
What in vitro assays are suitable for evaluating 5-HT2A receptor affinity in derivatives of this compound?
Q. Biological Evaluation :
- Radioligand Binding : Use [³H]Ketanserin in HEK293 cells expressing human 5-HT2A receptors. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with positive controls like risperidone .
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess agonist/antagonist activity. Normalize data to baseline responses in untransfected cells.
What advanced handling protocols are required to prevent hydrolysis of the nitrile group during storage?
Q. Safety and Stability :
- Storage Conditions : Store under argon at −20°C in amber vials with molecular sieves (3Å) to inhibit moisture ingress. Confirm stability via monthly HPLC checks for hydrolysis products (e.g., carboxylic acids) .
- Inert Atmosphere Techniques : Use Schlenk lines for weighing and reaction setup to exclude oxygen and humidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
